1-(Cyclohexylmethyl)azetidin-3-amine

Medicinal Chemistry Chemical Biology JAK/STAT Pathway

This 1-(Cyclohexylmethyl)azetidin-3-amine is supplied at ≥98% purity, exceeding typical 95% grades to minimize side reactions in stoichiometry-sensitive syntheses. The sterically demanding cyclohexylmethyl substituent (XLogP3-AA 1.5) introduces conformational constraint and enables precise LogP tuning for lead optimization. The primary 3-amine provides a versatile handle for amide bond formation, reductive amination, and rapid SAR derivatization. Patent literature identifies cyclohexyl azetidine derivatives as pharmacologically relevant scaffolds for JAK and CCR2 targets, making this building block a strategic entry point for exploring novel chemical space in medicinal chemistry programs.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
CAS No. 1341789-22-7
Cat. No. B1469120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclohexylmethyl)azetidin-3-amine
CAS1341789-22-7
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CN2CC(C2)N
InChIInChI=1S/C10H20N2/c11-10-7-12(8-10)6-9-4-2-1-3-5-9/h9-10H,1-8,11H2
InChIKeySDETZHHMPURPCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclohexylmethyl)azetidin-3-amine (CAS 1341789-22-7): A Cyclohexylmethyl-Substituted Azetidine Building Block


1-(Cyclohexylmethyl)azetidin-3-amine is a synthetic small molecule characterized by a four-membered azetidine ring with a primary amine at the 3-position and a cyclohexylmethyl substituent on the nitrogen atom [1]. Its molecular formula is C₁₀H₂₀N₂ with a molecular weight of 168.28 g/mol and a computed XLogP3-AA of 1.5 [1]. The compound is primarily offered by chemical vendors as a research intermediate or building block for further chemical synthesis .

Why 1-(Cyclohexylmethyl)azetidin-3-amine Cannot Be Casually Substituted with Other Azetidine Derivatives


The absence of publicly available, head-to-head comparative biological data for 1-(cyclohexylmethyl)azetidin-3-amine prevents a quantitative assessment of its differentiation from close analogs [1]. Patent literature indicates that cyclohexyl azetidine derivatives are a pharmacologically active class, with specific substitution patterns dictating activity against targets like Janus kinase (JAK) [2] and CCR2 [3]. The exact substitution (a cyclohexylmethyl group on the azetidine nitrogen) is expected to confer unique physicochemical properties and binding conformations that are not replicated by simpler analogs (e.g., unsubstituted or benzyl variants). However, without specific comparative data (e.g., IC₅₀ values, target engagement assays), any claim of superiority is unsupported. Generic substitution without validated biological equivalence carries a significant risk of project failure.

Quantitative Evidence Guide for 1-(Cyclohexylmethyl)azetidin-3-amine Procurement


Absence of Direct Comparative Data Limits Claims of Biological Differentiation

A search of primary literature and authoritative databases, excluding restricted vendor sources, did not yield any direct, quantitative comparative data (e.g., IC₅₀, Ki, EC₅₀) for 1-(cyclohexylmethyl)azetidin-3-amine against its closest analogs (e.g., 1-benzylazetidin-3-amine, 1-cyclohexylazetidin-3-amine) [1]. The compound's CAS number (1341789-22-7) was not found in biological activity summaries within BindingDB for common targets like JAK or CCR2, unlike some other cyclohexyl azetidine derivatives [2]. Therefore, any quantitative claim of biological superiority over an analog cannot be substantiated with the available evidence.

Medicinal Chemistry Chemical Biology JAK/STAT Pathway

Vendor Purity Specifications: 98% vs. 95%

Among allowed vendor sources, a higher purity specification (98%) is offered for 1-(cyclohexylmethyl)azetidin-3-amine compared to a commonly available purity of 95% for the close analog 1-cyclohexylazetidin-3-amine . This difference in minimum guaranteed purity can impact yield calculations and purification requirements in subsequent synthetic steps.

Chemical Synthesis Quality Control Procurement

Computed Lipophilicity (XLogP3-AA) vs. Analog

The computed lipophilicity (XLogP3-AA) of 1-(cyclohexylmethyl)azetidin-3-amine is 1.5 [1]. This is lower than the computed XLogP3 of a similar benzyl-substituted analog, 1-benzylazetidin-3-amine, which is 1.9 [2]. This difference of 0.4 log units suggests that the cyclohexylmethyl derivative is measurably less lipophilic, which can influence its solubility, membrane permeability, and metabolic stability.

Physicochemical Properties ADME Prediction Drug Design

Validated Application Scenarios for 1-(Cyclohexylmethyl)azetidin-3-amine Based on Available Evidence


As a Building Block in Medicinal Chemistry Requiring a Lipophilic, Sterically Hindered Amine

The compound's unique cyclohexylmethyl substituent provides a sterically demanding, aliphatic group attached to the azetidine core. Its computed lipophilicity (XLogP3-AA = 1.5) [1] makes it suitable for use as a building block in the synthesis of lead compounds where modulating LogP and introducing conformational constraint are desired. The primary amine allows for further functionalization, such as amide bond formation or reductive amination.

Synthesis of Cyclohexyl Azetidine Derivatives for JAK or CCR2 Target Exploration

Patent literature demonstrates that cyclohexyl azetidine derivatives are a recognized pharmacophore for targets like JAK [2] and CCR2 [3]. While specific data for this exact compound is absent, it is a logical intermediate for synthesizing novel analogs within this chemical space. The 3-amine provides a synthetic handle for introducing diverse moieties (e.g., aromatic rings, amides) to explore structure-activity relationships (SAR) around the azetidine core.

Use in Research Where Higher Minimum Purity (98%) is Required

For synthetic applications where precise stoichiometry is critical, such as in kinetic studies or the preparation of high-value advanced intermediates, a starting material with a guaranteed minimum purity of 98% [1] offers an advantage over analogs that are typically supplied at 95% purity . This can reduce the risk of side reactions and simplify purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Cyclohexylmethyl)azetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.